Fmoc-L-Ala-MPPA

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Fmoc-L-Ala-MPPA is a compound that serves as a precursor for the linkage to aminomethyl supports by standard coupling procedures . This method guarantees a low (max 0.5%) and reproducible epimerization level of the C-terminal amino acid in your peptide .

Synthesis Analysis

The synthesis of Fmoc-L-Ala-MPPA involves the use of Fmoc-amino acid-MPPA linker as a precursor for the linkage to aminomethyl supports by standard coupling procedures . This method ensures a low and reproducible epimerization level of the C-terminal amino acid in the peptide .Molecular Structure Analysis

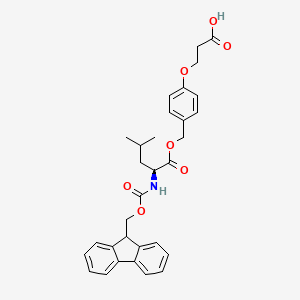

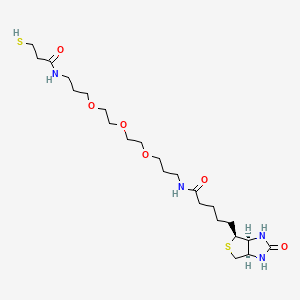

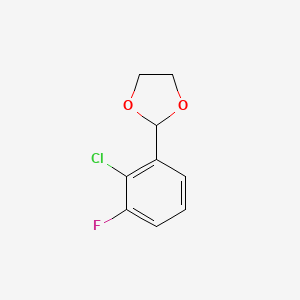

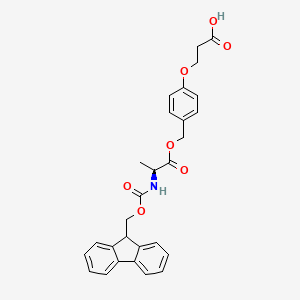

The molecular structure of Fmoc-L-Ala-MPPA is characterized by the presence of the Fmoc group, which is known for its inherent hydrophobicity and aromaticity . These properties promote the association of building blocks, making Fmoc-modified amino acids and short peptides excellent bio-organic scaffolds for diverse applications .Chemical Reactions Analysis

Fmoc-modified amino acids and short peptides have eminent self-assembly features due to the inherent hydrophobicity and aromaticity of the Fmoc moiety . This can promote the association of building blocks, facilitating the formation of various structures with unique properties .Physical And Chemical Properties Analysis

The physical and chemical properties of Fmoc-L-Ala-MPPA are largely influenced by the Fmoc group. The fluorenyl group is highly fluorescent, making Fmoc derivatives suitable for analysis by reversed phase HPLC . The Fmoc group is also rapidly removed by base .科学研究应用

Self-Assembly and Nanostructure Formation

Fmoc-L-Ala-MPPA can facilitate the formation of various nanostructures through self-assembly. This process is influenced by solvent variation and can result in distinct micro/nanostructures . The ability to control the morphologies of these assemblies is crucial for the design of functional materials, which can be tuned by environmental parameters.

Hydrogel Formation

The compound’s self-assembly properties extend to the formation of hydrogels. These hydrogels can be used to create biofunctional materials in aqueous media, forming supramolecular nanostructures and three-dimensional networks . This application is significant in biomedical fields, where such materials can be used for drug delivery systems or tissue engineering scaffolds.

Antimicrobial Applications

Fmoc-L-Ala-MPPA has potential as an antimicrobial agent. When combined with other compounds like Fmoc-lysine, it can form a hydrogel that exhibits broad-spectrum antibacterial activity . This is due to the π–π stacking of fluorenyl groups and electrostatic interactions, which can disrupt bacterial membranes.

作用机制

Target of Action

Fmoc-L-Ala-MPPA is a compound that primarily targets the process of peptide synthesis . The Fmoc (9-Fluorenylmethoxycarbonyl) group is a base-labile protecting group used in organic synthesis . It is frequently used as a main amine protecting group in peptide synthesis . The role of the Fmoc group is to protect the amine group during the synthesis process, allowing for the formation of peptide bonds without interference from the amine group .

Mode of Action

The Fmoc group in Fmoc-L-Ala-MPPA interacts with its targets through a mechanism of protection and deprotection . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl). This reaction protects the amine group during peptide synthesis . The Fmoc group is then rapidly removed by a base, usually piperidine, which forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Biochemical Pathways

Fmoc-L-Ala-MPPA affects the biochemical pathway of peptide synthesis . The Fmoc group’s inherent hydrophobicity and aromaticity promote the hydrophobic and π-π stacking interactions of the fluorenyl rings . This interaction facilitates the self-assembly of Fmoc-modified amino acids and short peptides, leading to the formation of various structures that serve as excellent bio-organic scaffolds for diverse applications .

Pharmacokinetics

It is known that the fmoc group has a half-life of approximately 6 seconds in a solution of 20% piperidine in n,n-dimethylformamide (dmf) . This rapid deprotection allows for efficient peptide synthesis.

Result of Action

The result of Fmoc-L-Ala-MPPA’s action is the successful synthesis of peptides with a low and reproducible epimerization level of the C-terminal amino acid . This outcome is crucial for the creation of peptides with precise structures, which is essential for their biological activity.

Action Environment

The self-assembly of Fmoc-L-Ala-MPPA and its resulting structures can be influenced by environmental parameters . For instance, solvent variation can control the morphologies resulting from self-assembly . This ability to tune the self-assembly process through control of environmental parameters makes Fmoc-L-Ala-MPPA a valuable tool in the design of distinct micro/nanostructures through a bottom-up approach .

安全和危害

The safety data sheet for Fmoc reagent indicates that it is considered hazardous by the OSHA Hazard Communication Standard . It is classified as highly flammable and harmful if swallowed, in contact with skin, or if inhaled . It may also cause serious eye irritation and damage to organs through prolonged or repeated exposure .

未来方向

The self-assembly of Fmoc protected single amino acids has attracted great interest due to their ease of synthesis and potential applications as functional materials . Future research could focus on controlling the morphologies resulting from self-assembly of Fmoc modified aliphatic single amino acids through solvent variation . This could lead to the design of distinct micro/nanostructures through a bottom-up approach that can be tuned by control of the environmental parameters .

属性

IUPAC Name |

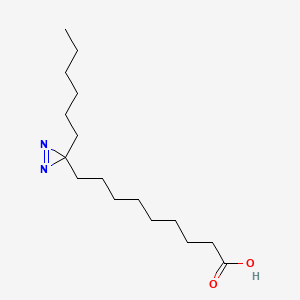

3-[4-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoyl]oxymethyl]phenoxy]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H27NO7/c1-18(27(32)35-16-19-10-12-20(13-11-19)34-15-14-26(30)31)29-28(33)36-17-25-23-8-4-2-6-21(23)22-7-3-5-9-24(22)25/h2-13,18,25H,14-17H2,1H3,(H,29,33)(H,30,31)/t18-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPYABFPWXINFTE-SFHVURJKSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OCC1=CC=C(C=C1)OCCC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)OCC1=CC=C(C=C1)OCCC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H27NO7 |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

489.5 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-L-Ala-MPPA | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。